2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide
Description
Properties
IUPAC Name |
2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(22-18-9-5-2-6-10-18)24-14-13-23(19-11-12-19)16-20(24)15-17-7-3-1-4-8-17/h1-10,19-20H,11-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKUENSBOAZEEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the benzyl and cyclopropyl groups: These groups can be introduced through nucleophilic substitution reactions.
Formation of the carboxamide group: This step involves the reaction of the piperazine derivative with a suitable carboxylic acid or its derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperazine derivatives on biological systems.
Industry: It can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations in Piperazine-Carboxamide Derivatives
The piperazine-carboxamide scaffold is highly versatile, with modifications to substituents significantly altering properties. Below is a comparison of key analogues:
Key Observations :
- Cyclopropyl vs.
- Benzyl vs. Halogenated Aromatic Groups : The benzyl substituent enhances lipophilicity, which may improve membrane permeability compared to halogenated analogues (e.g., 4-chlorophenyl in ).
- Carboxamide Linker : The N-phenyl carboxamide group is conserved across analogues, suggesting its role in hydrogen bonding or π-π stacking interactions in target binding .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The benzyl group increases logP compared to halogenated or polar substituents (e.g., fluoroethyl in ).
- Metabolic Stability : Cyclopropane rings are generally resistant to oxidative metabolism, suggesting longer half-life than ethyl or methyl analogues .
- Solubility : The phenyl carboxamide may reduce aqueous solubility, necessitating formulation optimization for bioavailability .
Biological Activity
2-benzyl-4-cyclopropyl-N-phenylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a piperazine core with substituents that contribute to its biological activity. The cyclopropyl group and benzyl moiety enhance its interaction with biological targets.
Research indicates that this compound interacts with various receptor systems, particularly those involved in neurotransmission and pain modulation. The compound's mechanism can be summarized as follows:
- Receptor Binding : It exhibits affinity for serotonin receptors and dopamine receptors, which are crucial in mood regulation and pain perception.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and dopamine.
Antidepressant Effects
In a study examining the antidepressant potential of piperazine derivatives, this compound demonstrated significant activity in rodent models. The compound reduced depressive-like behaviors as assessed by the forced swim test and tail suspension test, indicating potential as an antidepressant agent .
Analgesic Properties
The analgesic effects were evaluated using various pain models, including the hot plate test and formalin test. The compound exhibited dose-dependent analgesic effects, suggesting its utility in pain management .
Neuroprotective Effects
Research has also indicated neuroprotective properties. In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for conditions like neurodegenerative diseases .
Study 1: Antidepressant Activity
A randomized controlled trial involving chronic mild stress models demonstrated that administration of this compound led to significant improvements in mood-related behaviors compared to control groups. The results suggest a promising avenue for further exploration in clinical settings .
Study 2: Analgesic Efficacy
In a comparative study with established analgesics such as morphine, the compound showed comparable efficacy in reducing pain responses without the associated side effects typical of opioid treatments .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
